Paliperidone

Catalog No.
S538546
CAS No.
144598-75-4
M.F
C23H27FN4O3
M. Wt
426.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paliperidone

CAS Number

144598-75-4

Product Name

Paliperidone

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C23H27FN4O3

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3

InChI Key

PMXMIIMHBWHSKN-UHFFFAOYSA-N

SMILES

Array

solubility

Practically insoluble in water
Slightly soluble in dimethylformide; sparingly soluble in 0.1 N HCl, methylene chloride; practically insoluble in water, hexane, 0.1 N NaOH
2.97e-01 g/L

Synonyms

3-(2-(4-(6-fluoro-3-(1,2-benzisoxazolyl))-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one, 9 Hydroxy risperidone, 9 Hydroxyrisperidone, 9 OH risperidone, 9-hydroxy-risperidone, 9-hydroxyrisperidone, 9-OH-risperidone, Invega, Invega Sustenna, paliperidone, paliperidone palmitate, Palmitate, Paliperidone, R 76477, R-76477, R76477, Sustenna, Invega

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F

The exact mass of the compound Paliperidone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble in waterin water, 48.64 mg/l at 25 °c (est)slightly soluble in dimethylformide; sparingly soluble in 0.1 n hcl, methylene chloride; practically insoluble in water, hexane, 0.1 n naoh2.97e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Paliperidone (CAS 144598-75-4), also known as 9-hydroxyrisperidone, is a benzisoxazole-derived atypical antipsychotic and the primary active metabolite of risperidone . In pharmaceutical procurement and analytical development, this compound is prioritized for its quantifiable dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, coupled with a pharmacokinetic profile that bypasses extensive hepatic metabolism . Unlike its prodrug parent, paliperidone offers CYP2D6-independent metabolic stability and predictable renal clearance, making it a critical baseline material for advanced formulation research, particularly in osmotic controlled-release systems and comparative receptor occupancy modeling .

Generic substitution with the parent compound, risperidone, fundamentally alters pharmacokinetic predictability because risperidone relies heavily on the CYP2D6 hepatic enzyme for conversion into paliperidone, introducing severe patient-to-patient variability among poor and ultrarapid metabolizers [1]. Conversely, substituting paliperidone base with its esterified analog, paliperidone palmitate, drastically shifts the material's physicochemical behavior; the palmitate ester is practically insoluble in water and is strictly engineered for intramuscular long-acting injectable (LAI) suspensions [2]. For researchers developing oral osmotic extended-release (OROS) formulations or studying CYP-independent pathways, procuring the exact paliperidone free base is non-negotiable to maintain target solubility and metabolic profiles [1].

Elimination of CYP2D6-Dependent Metabolic Variability

Risperidone requires extensive hepatic metabolism via the CYP2D6 pathway to become active, leading to high clinical failure rates (up to 70% switch rates in poor metabolizers) due to pharmacokinetic bottlenecks [1]. Paliperidone, as the already-converted 9-hydroxy active metabolite, bypasses this CYP2D6 dependency, offering direct systemic activity and predictable clearance where approximately 59% of the dose is excreted unchanged in the urine [2].

Evidence DimensionCYP2D6 metabolic dependence and unchanged renal excretion
Target Compound DataPaliperidone (Bypasses CYP2D6; ~59% excreted unchanged in urine)
Comparator Or BaselineRisperidone (Highly CYP2D6-dependent; requires hepatic conversion for primary efficacy)
Quantified Difference0% reliance on CYP2D6 for primary activation vs. near-total reliance for the parent drug.
ConditionsIn vivo pharmacokinetic profiling and population metabolizer studies.

Procuring paliperidone directly eliminates the confounding variables of CYP2D6 phenotypes and drug-drug interactions in pharmacokinetic modeling and clinical formulation.

Aqueous Solubility for Specific Delivery Formats

While paliperidone base exhibits low aqueous solubility (requiring specific osmotic release systems for oral delivery), it remains soluble enough in specific organic solvents (e.g., 1,4-dioxane) for standard pharmaceutical processing [1]. In contrast, esterification to paliperidone palmitate renders the compound practically insoluble in water (intrinsic solubility <0.1 µg/mL), forcing its use exclusively into nanomilled suspensions for 1- to 6-month intramuscular depot injections [2].

Evidence DimensionIntrinsic aqueous solubility and formulation route
Target Compound DataPaliperidone base (Low aqueous solubility; suitable for oral OROS solid dosage forms)
Comparator Or BaselinePaliperidone palmitate (Practically insoluble; <0.1 µg/mL intrinsic solubility)
Quantified DifferenceBase allows for oral osmotic dissolution; palmitate restricts processing to aqueous nanoparticle suspensions for depot injection.
ConditionsStandard physicochemical solubility assays at 288.15 to 328.15 K.

Buyers must select the free base for oral formulation development and analytical standards, as the palmitate ester cannot be processed into standard oral solid dosage forms.

Receptor Binding Affinity and Brain Penetration

Paliperidone retains the potent dual-antagonist profile of its parent compound, exhibiting high in vitro affinity for human D2 receptors (Ki = 1.4 nM) and 5-HT2A receptors (Ki = 0.8 nM) . However, the addition of the hydroxyl group alters its brain-to-plasma distribution ratio compared to risperidone; risperidone distributes more readily into the CNS, necessitating different pharmacokinetic-pharmacodynamic (PK-PD) modeling parameters to accurately predict receptor occupancy for paliperidone [1].

Evidence DimensionD2 and 5-HT2A receptor affinity (Ki) and CNS distribution
Target Compound DataPaliperidone (Ki = 1.4 nM for D2, 0.8 nM for 5-HT2A; lower brain-to-plasma ratio)
Comparator Or BaselineRisperidone (Similar Ki values but ~2-fold higher CNS distribution)
Quantified DifferenceEquivalent receptor affinity but distinct brain-to-plasma partitioning due to increased hydrophilicity of the 9-hydroxyl group.
ConditionsIn vitro human receptor binding assays and in vivo rat PK-PD modeling.

Validates that paliperidone maintains target pharmacodynamics while requiring distinct dosing and distribution models compared to risperidone.

Oral Osmotic Extended-Release (OROS) Formulation Development

Because paliperidone base possesses specific low-solubility characteristics distinct from the practically insoluble palmitate ester, it is the required active pharmaceutical ingredient (API) for engineering oral osmotic pump (OROS) delivery systems [1]. Procurement of the free base ensures the correct dissolution kinetics needed for 24-hour controlled gastrointestinal release.

CYP2D6-Independent Pharmacokinetic Modeling

In studies designed to isolate drug efficacy from hepatic metabolic variability, paliperidone is prioritized over risperidone. Utilizing the already-converted 9-hydroxy active metabolite eliminates the confounding effects of CYP2D6 poor or ultrarapid metabolizer phenotypes, providing a stable baseline for population pharmacokinetic (PopPK) modeling [2].

Comparative Receptor Occupancy and CNS Penetration Assays

Paliperidone is utilized as a benchmark in neuropharmacological assays comparing brain-to-plasma distribution ratios among atypical antipsychotics. Its identical receptor target profile (D2/5-HT2A) but lower CNS penetration compared to risperidone makes it an ideal comparator for evaluating the impact of hydrophilicity on blood-brain barrier transport [3].

Physical Description

Solid

Color/Form

Crystals from 2-propanol

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

426.20671890 Da

Monoisotopic Mass

426.20671890 Da

Heavy Atom Count

31

LogP

1.8
log Kow = 1.95 (est)
1.8

Appearance

Assay:≥98%A crystalline solid

Melting Point

179.8 °C

UNII

838F01T721

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 6 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

As an oral extended-release tablet and a once-monthly extended-release suspension for intramuscular injection, paliperidone is indicated for the treatment of adults and adolescents with schizophrenia and in the treatment of schizoaffective disorder in combination with antidepressants or mood stabilizers. Paliperidone is also available in both an every-three-month and twice-yearly extended-release suspension for intramuscular injection for the treatment of schizophrenia.
Invega is indicated for the treatment of schizophrenia in adults and in adolescents 15 years and older. Invega is indicated for the treatment of schizoaffective disorder in adults.

Livertox Summary

Paliperidone is a second generation (atypical) antipsychotic agent that is available in both oral and long acting parenteral forms and is used in the treatment of schizophrenia and schizoaffective disorder. Paliperidone is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antipsychotic Agents
Antipsychotic Agents

Therapeutic Uses

Antipsychotic Agent
Invega (paliperidone) Extended-Release Tablets are indicated for the treatment of schizophrenia. The efficacy of Invega in schizophrenia was established in three 6-week trials in adults and one 6-week trial in adolescents, as well as one maintenance trial in adults. /Included in US product label/
Invega (paliperidone) Extended-Release Tablets are indicated for the treatment of schizoaffective disorder as monotherapy and an adjunct to mood stabilizers and/or antidepressant therap. The efficacy of Invega in schizoaffective disorder was established in two 6-week trials in adults. /Included in US product label/
Invega Sustenna (paliperidone palmitate) is indicated for the treatment of schizophrenia. Efficacy was established in four short-term studies and one longer-term study in adults. /Paliperidone palmitate; Included in US product label/

Pharmacology

Paliperidone is an atypical antipsychotic developed by Janssen Pharmaceutica. Chemically, paliperidone is primary active metabolite of the older antipsychotic risperidone (paliperidone is 9-hydroxyrisperidone). The mechanism of action is unknown but it is likely to act via a similar pathway to risperidone.

MeSH Pharmacological Classification

Dopamine D2 Receptor Antagonists

ATC Code

N05AX13
N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AX - Other antipsychotics
N05AX13 - Paliperidone

Mechanism of Action

Paliperidone is the major active metabolite of risperidone. The mechanism of action of paliperidone, as with other drugs having efficacy in schizophrenia, is unknown, but it has been proposed that the drug's therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism.
The exact mechanism of paliperidone's antipsychotic action, like that of other antipsychotic agents, has not been fully elucidated, but may involve antagonism of central dopamine type 2 (D2) and serotonin type 2 (5-hydroxytryptamine [5-HT2A]) receptors.1 39 41 Antagonism at a1- and a2-adrenergic and histamine (H1) receptors may contribute to other therapeutic and adverse effects observed with the drug.1 2 39 Paliperidone possesses no affinity for cholinergic muscarinic and beta1- and beta2-adrenergic receptors.
Paliperidone is an active metabolite of the second-generation atypical antipsychotic, risperidone recently approved for the treatment of schizophrenia and schizoaffective disorder. Because paliperidone differs from risperidone by only a single hydroxyl group, questions have been raised as to whether there are significant differences in the effects elicited between these two drugs. /The researchers/ compared the relative efficacies of paliperidone versus risperidone to regulate several cellular signalling pathways coupled to four selected GPCR targets that are important for either therapeutic or adverse effects: human dopamine D2 , human serotonin 2A receptor subtype (5-HT2A ), human serotonin 2C receptor subtype and human histamine H1 receptors. Whereas the relative efficacies of paliperidone and risperidone were the same for some responses, significant differences were found for several receptor-signalling systems, with paliperidone having greater or less relative efficacy than risperidone depending upon the receptor-response pair. Interestingly, for 5-HT2A -mediated recruitment of beta-arrestin, 5-HT2A -mediated sensitization of ERK, and dopamine D2 -mediated sensitization of adenylyl cyclase signalling, both paliperidone and risperidone behaved as agonists. These results suggest that the single hydroxyl group of paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades. Such differences in signalling at the cellular level could lead to differences between paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.3X10-15 mm Hg at 25 °C (est)

Pictograms

Acute Toxic

Acute Toxic

Other CAS

144598-75-4

Absorption Distribution and Excretion

The absolute oral bioavailability of paliperidone following paliperidone administration is 28%.
One week following administration of a single oral dose of 1 mg immediate-release 14C-paliperidone to 5 healthy volunteers, 59% (range 51% – 67%) of the dose was excreted unchanged into urine, 32% (26% – 41%) of the dose was recovered as metabolites, and 6% – 12% of the dose was not recovered.
487 L
The absolute oral bioavailability of paliperidone following Invega administration is 28%. Administration of a 12 mg paliperidone extended-release tablet to healthy ambulatory subjects with a standard high-fat/high-caloric meal gave mean Cmax and AUC values of paliperidone that were increased by 60% and 54%, respectively, compared with administration under fasting conditions. Clinical trials establishing the safety and efficacy of Invega were carried out in subjects without regard to the timing of meals. While Invega can be taken without regard to food, the presence of food at the time of Invega administration may increase exposure to paliperidone. Based on a population analysis, the apparent volume of distribution of paliperidone is 487 L. The plasma protein binding of racemic paliperidone is 74%.
Following a single dose, the plasma concentrations of paliperidone gradually rise to reach peak plasma concentration (Cmax) approximately 24 hours after dosing. The pharmacokinetics of paliperidone following Invega administration are dose-proportional within the available dose range. The terminal elimination half-life of paliperidone is approximately 23 hours. Steady-state concentrations of paliperidone are attained within 4-5 days of dosing with Invega in most subjects. The mean steady-state peak:trough ratio for an Invega dose of 9 mg was 1.7 with a range of 1.2-3.1.
One week following administration of a single oral dose of 1 mg immediate-release (14)C-paliperidone to 5 healthy volunteers, 59% (range 51% - 67%) of the dose was excreted unchanged into urine, 32% (26% - 41%) of the dose was recovered as metabolites, and 6% - 12% of the dose was not recovered. Approximately 80% of the administered radioactivity was recovered in urine and 11% in the feces.
Paliperidone is excreted in human breast milk.
For more Absorption, Distribution and Excretion (Complete) data for Paliperidone (7 total), please visit the HSDB record page.

Metabolism Metabolites

Although in vitro studies suggested a role for CYP2D6 and CYP3A4 in the metabolism of paliperidone, in vivo results indicate that these isozymes play a limited role in the overall elimination of paliperidone. Four primary metabolic pathways have been identified in vivo, none of which could be shown to account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. Paliperidone does not undergo extensive metabolism and a significant portion of its metabolism occurs in the kidneys.
Four primary metabolic pathways have been identified in vivo, none of which could be shown to account for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.
Although in vitro studies suggested a role for CYP2D6 and CYP3A4 in the metabolism of paliperidone, in vivo results indicate that these isozymes play a limited role in the overall elimination of paliperidone.
Paliperidone is a known human metabolite of risperidone.

Associated Chemicals

Paliperidone palmitate; 199739-10-1

Wikipedia

Paliperidone

Drug Warnings

/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS. Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Analyses of 17 placebo-controlled trials (modal duration of 10 weeks), largely in patients taking atypical antipsychotic drugs, revealed a risk of death in drug-treated patients of between 1.6 to 1.7 times the risk of death in placebo-treated patients. Over the course of a typical 10-week controlled trial, the rate of death in drug-treated patients was about 4.5%, compared to a rate of about 2.6% in the placebo group. Although the causes of death were varied, most of the deaths appeared to be either cardiovascular (e.g., heart failure, sudden death) or infectious (e.g., pneumonia) in nature. Observational studies suggest that, similar to atypical antipsychotic drugs, treatment with conventional antipsychotic drugs may increase mortality. The extent to which the findings of increased mortality in observational studies may be attributed to the antipsychotic drug as opposed to some characteristic(s) of the patients is not clear. Invega (paliperidone) Extended-Release Tablets is not approved for the treatment of patients with dementia-related psychosis.
/BOXED WARNING/ WARNING: INCREASED MORTALITY IN ELDERLY PATIENTS WITH DEMENTIA-RELATED PSYCHOSIS: Elderly patients with dementia-related psychosis treated with antipsychotic drugs are at an increased risk of death. Invega Sustenna is not approved for use in patients with dementia-related psychosis. /Paliperidone palmitate/
Hypersensitivity reactions, including anaphylactic reactions and angioedema, have been observed in patients receiving risperidone or paliperidone. Paliperidone is therefore contraindicated in patients with a known hypersensitivity to paliperidone, risperidone, or any ingredient in the paliperidone formulation.
An increased incidence of adverse cerebrovascular events (cerebrovascular accidents and transient ischemic attacks), including fatalities, has been observed in geriatric patients with dementia-related psychosis treated with certain atypical antipsychotic agents (aripiprazole, olanzapine, risperidone) in placebo-controlled studies. The manufacturer states that paliperidone is not approved for the treatment of patients with dementia-related psychosis.
For more Drug Warnings (Complete) data for Paliperidone (32 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of paliperidone is approximately 23 hours.
The median apparent half-life of paliperidone following Invega Sustenna single-dose administration over the dose range of 39 mg - 234 mg ranged from 25 days - 49 days. /Paliperidone palmitate/

Use Classification

Human drugs -> Psycholeptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: C. G. M. Janssen et al., European Patent Office 368388; eidem, United States of America patent 5158952 (1990, 1992 both to Janssen)

Clinical Laboratory Methods

Two liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) methods are described, one for the quantitative determination of risperidone and the enantiomers of its active metabolite 9-hydroxyrisperidone (paliperidone) in human plasma and the other for the determination of the enantiomers of 9-hydroxyrisperidone in human urine. The plasma method is based on solid-phase extraction of 200 microl of sample on a mixed-mode sorbent, followed by separation on a cellulose-based LC column with a 13.5-min mobile phase gradient of hexane, isopropanol and ethanol. After post-column addition of 10 mM ammonium acetate in ethanol/water, detection takes place by ion-spray tandem mass spectrometry in the positive ion mode. Method validation results show that the method is sufficiently selective towards the enantiomers of 7-hydroxyrisperidone and capable of quantifying the analytes with good precision and accuracy in the concentration range of 0.2-100 ng/ml. An accelerated (run time of 4.3 min) and equally valid method for the enantiomers of 9-hydroxyrisperidone alone in plasma is obtained by increasing the mobile phase flow-rate from 1.0 to 2.0 ml/min and slightly adapting the gradient conditions. The urine method is based on the same solid-phase extraction and chromatographic approach as the accelerated plasma method. Using 100 microl of sample, (+)- and (-)-9-hydroxyrisperidone can be quantified in the concentration range 1-2000 ng/ml. The accelerated method for plasma and the method for urine can be used only when paliperidone is administered instead of risperidone, as there is insufficient separation of the 9-hydroxy enantiomers from the 7-hydroxy enantiomers, the latter ones being present only after risperidone administration. PMID:18571483
LC/MS/MS determination with risperidone in plasma.

Storage Conditions

Store up to 25 °C (77 °F); excursions permitted to 15 - 30 °C (59 - 86 °F). Protect from moisture.
Keep container tightly closed in a dry and well-ventilated place.
Store at room temperature (25 °C, 77 °F); excursions between 15 °C and 30 °C (between 59 °F and 86 °F) are permitted. /Paliperidone palmitate/

Interactions

Concurrent administration of carbamazepine and paliperidone decreased mean steady-state peak plasma concentrations and area under the concentration-time curves (AUCs) of paliperidone by approximately 37%. The manufacturer recommends reevaluating the dosage of paliperidone upon initiation of carbamazepine and increasing it, if necessary, based on clinical assessment. Upon discontinuance of carbamazepine, the dosage of paliperidone should also be reevaluated and decreased, if necessary.
Potential pharmacologic interaction (possible disruption of body temperature regulation); use paliperidone with caution in patients concurrently receiving drugs with anticholinergic activity.
Potential pharmacologic interaction /when used with othe CNS agents/ (additive CNS effects).Use with caution.
Potential pharmacologic interaction (additive CNS effects). Avoid alcoholic beverages during paliperidone therapy.
For more Interactions (Complete) data for Paliperidone (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-13-2023
Jones MP, Nicholl D, Trakas K: Efficacy and tolerability of paliperidone ER and other oral atypical antipsychotics in schizophrenia. Int J Clin Pharmacol Ther. 2010 Jun;48(6):383-99. [PMID:20497747]
Urichuk L, Prior TI, Dursun S, Baker G: Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. Curr Drug Metab. 2008 Jun;9(5):410-8. [PMID:18537577]
FDA Approved Drug Products: Invega (paliperidone) extended-release tablets
FDA Approved Drug Products: Invega Trinza (paliperidone palmitate) extended-release suspension for intramuscular injection
FDA Approved Drug Products: Invega Sustenna (paliperidone palmitate) extended-release suspension for intramuscular injection
FDA Approved Drug Products: Invega Hafyera (paliperidone palmitate) extended-release suspension for gluteal intramuscular injection

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